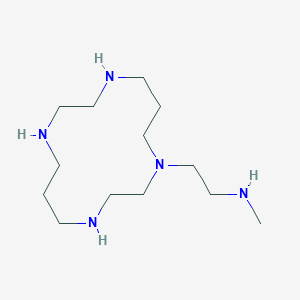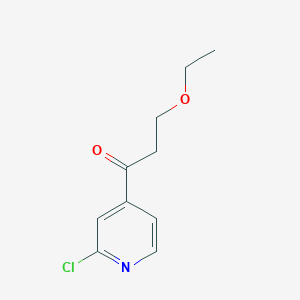
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cloropiridin-4-il)-3-etoxipropan-1-ona es un compuesto orgánico que pertenece a la clase de los derivados de piridina. Se caracteriza por la presencia de un anillo de cloropiridina y una parte de etoxipropanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Cloropiridin-4-il)-3-etoxipropan-1-ona típicamente implica la reacción de 2-cloropiridina con 3-oxobutirato de etilo en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base como hidruro de sodio o carbonato de potasio, y un disolvente como dimetilformamida (DMF) o tetrahidrofurano (THF). La mezcla de reacción se calienta a una temperatura de alrededor de 80-100 °C durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de 1-(2-Cloropiridin-4-il)-3-etoxipropan-1-ona se puede ampliar utilizando reactores grandes y condiciones de reacción optimizadas. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Cloropiridin-4-il)-3-etoxipropan-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Se emplean nucleófilos como amoníaco (NH₃) o tiourea (NH₂CSNH₂) en condiciones básicas.
Productos principales formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
1-(2-Cloropiridin-4-il)-3-etoxipropan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 1-(2-Cloropiridin-4-il)-3-etoxipropan-1-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación celular, exhibiendo así propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
(2-Cloropiridin-4-il)metanol: Similar en estructura pero con un grupo hidroximetilo en lugar de una parte de etoxipropanona.
2-(2-Cloropiridin-4-il)-4-metil-1H-isoindol-1,3(2H)-diona: Contiene un anillo de cloropiridina pero difiere en los grupos funcionales unidos.
(5-((2-Cloropiridin-4-il)oxi)-3-fenil-1H-pirazol-1-il)-2-(4-sustituido fenil)-N,N-dimetileten-1-amina: Una estructura más compleja con anillos aromáticos y grupos funcionales adicionales.
Singularidad
1-(2-Cloropiridin-4-il)-3-etoxipropan-1-ona es única debido a su combinación específica de un anillo de cloropiridina y una parte de etoxipropanona. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
898785-02-9 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-4-yl)-3-ethoxypropan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-6-4-9(13)8-3-5-12-10(11)7-8/h3,5,7H,2,4,6H2,1H3 |
Clave InChI |
ICOOMHKWKSDSJH-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(=O)C1=CC(=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


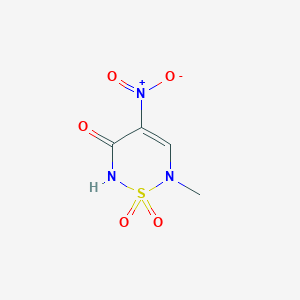
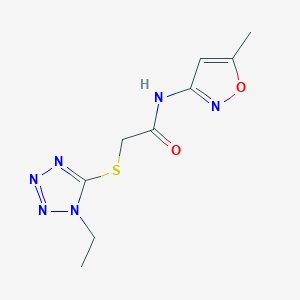
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
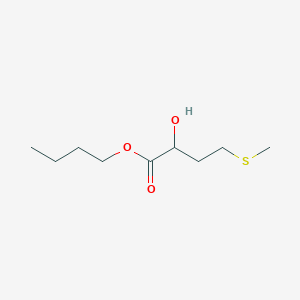
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
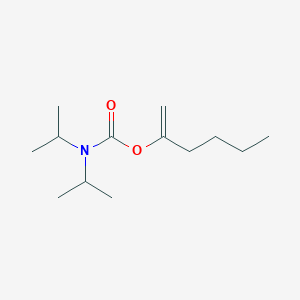

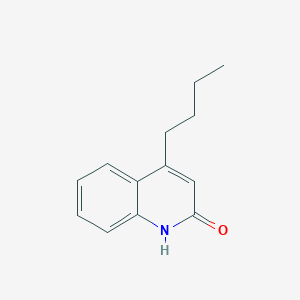
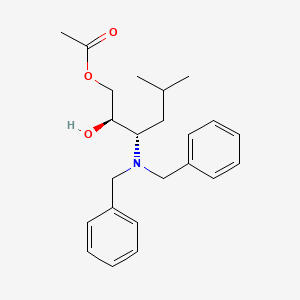
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
